4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of chlorobenzyl, diethylamino, and benzylidene groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 4-(4-Chlorobenzyl)oxybenzaldehyde: This intermediate is synthesized through the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.
Condensation Reaction: The intermediate 4-(4-Chlorobenzyl)oxybenzaldehyde is then reacted with N’-(4-(diethylamino)benzylidene)benzohydrazide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)benzaldehyde
- N’-(4-(Diethylamino)benzylidene)benzohydrazide
- 4-(4-Chlorobenzyl)oxyphenylboronic acid
Uniqueness
4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
332146-90-4 |
---|---|
Molecular Formula |
C25H26ClN3O2 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C25H26ClN3O2/c1-3-29(4-2)23-13-7-19(8-14-23)17-27-28-25(30)21-9-15-24(16-10-21)31-18-20-5-11-22(26)12-6-20/h5-17H,3-4,18H2,1-2H3,(H,28,30)/b27-17+ |
InChI Key |
RUFPWOHTERZEJW-WPWMEQJKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.